molecular formula C10H18Cl2N2 B6225600 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 2770358-78-4

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B6225600
CAS No.: 2770358-78-4
M. Wt: 237.17 g/mol
InChI Key: YVCWZUNXCXBPNS-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl It is a derivative of phenylethylamine, characterized by the presence of an aminoethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 3-(2-aminoethyl)phenylacetonitrile with hydrogen chloride in the presence of a suitable solvent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes:

    Raw Material Handling: Ensuring the purity and proper storage of raw materials.

    Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenylethylamine derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the brain, influencing neurotransmitter activity.

    Modulate Enzyme Activity: The compound may affect the activity of enzymes involved in neurotransmitter synthesis and degradation.

    Influence Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring compound with similar structural features.

    Amphetamine: A stimulant with a similar phenylethylamine backbone.

    Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it may exhibit unique binding affinities and pharmacological effects, making it valuable for specialized research applications.

Properties

CAS No.

2770358-78-4

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c11-6-4-9-2-1-3-10(8-9)5-7-12;;/h1-3,8H,4-7,11-12H2;2*1H

InChI Key

YVCWZUNXCXBPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCN)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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